(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

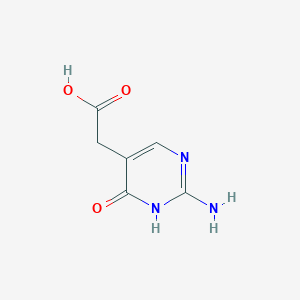

2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6-8-2-3(1-4(10)11)5(12)9-6/h2H,1H2,(H,10,11)(H3,7,8,9,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRQNLJDHWJQLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=N1)N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90574447 |

Source

|

| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85301-38-8 |

Source

|

| Record name | (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90574447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in current literature, this document consolidates foundational knowledge of its structural class, proposes a detailed synthetic pathway, outlines expected physicochemical and spectroscopic properties based on analogous structures, and explores promising avenues for biological investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the exploration and application of novel pyrimidine derivatives.

Introduction: The Isoguanine Scaffold and its Therapeutic Promise

This compound, also known as isoguanine-5-acetic acid, belongs to the class of dihydropyrimidines. The core structure, isoguanine, is an isomer of guanine, a fundamental component of nucleic acids. This structural nuance, the transposition of the C2 amino and C6 carbonyl groups, imparts unique chemical and biological properties.[1] Isoguanine and its derivatives have garnered considerable interest for their ability to form alternative base pairs and their involvement in various biological processes.[1] The incorporation of an acetic acid moiety at the 5-position introduces a versatile functional group for further chemical modification and potential interaction with biological targets.

The broader family of 5-substituted pyrimidine and uracil derivatives has been extensively investigated, revealing a wide spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.[2][3][4] This established therapeutic potential of the pyrimidine scaffold provides a strong rationale for the detailed investigation of this compound. This guide will lay the groundwork for such an investigation, starting with its synthesis.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 85301-38-8 | [5] |

| Molecular Formula | C₆H₇N₃O₃ | [5] |

| Molecular Weight | 169.14 g/mol | [5] |

| Appearance | Predicted to be a solid | - |

Proposed Synthesis Pathway

A robust and adaptable method for the synthesis of 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the condensation of a monosubstituted malonic acid diester with guanidine in the presence of a strong base, such as sodium ethoxide.[6] This approach can be tailored for the synthesis of the target molecule.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Diethyl 2-(carboxymethyl)malonate

This starting material can be synthesized through various established organic chemistry methods, typically involving the alkylation of diethyl malonate.

Step 2: Condensation with Guanidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium in absolute ethanol under an inert atmosphere (e.g., argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: Once the sodium has completely dissolved and the solution has cooled to room temperature, add guanidine hydrochloride. Stir the mixture vigorously until the guanidine hydrochloride is fully dissolved.

-

Condensation: To this solution, add diethyl 2-(carboxymethyl)malonate dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation of the Ester Intermediate: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the resulting sodium salt of the pyrimidine product. Neutralize the solution with acetic acid to precipitate the crude ester intermediate, ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate.[6] Filter the precipitate, wash with cold water and ethanol, and dry under vacuum.

Step 3: Hydrolysis of the Ester

-

Hydrolysis: Suspend the crude ethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetate in an aqueous solution of a suitable base (e.g., sodium hydroxide).

-

Monitoring: Stir the mixture at room temperature or with gentle heating, monitoring the hydrolysis of the ester to the carboxylic acid by TLC.

-

Acidification and Isolation: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., water or an alcohol-water mixture) to yield the pure product.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed experimental spectra for the target compound are not currently available. However, based on its chemical structure and data from analogous compounds, the following spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the acetic acid side chain, typically as a singlet. The amino group protons may appear as a broad singlet, and the N-H protons of the pyrimidine ring will also be present, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will feature distinct signals for the carbonyl carbon of the carboxylic acid, the methylene carbon of the acetic acid group, and the carbons of the pyrimidine ring, including the C=O group.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to display characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino group and the ring N-H bonds.

-

C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ for the pyrimidine ring carbonyl and another for the carboxylic acid carbonyl around 1700-1730 cm⁻¹.

-

O-H stretching: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C-N and C-C stretching: Fingerprint region absorptions.

Mass Spectrometry (MS)

Mass spectrometric analysis, likely using electrospray ionization (ESI), should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 170.14.

Potential Biological Activities and Applications in Drug Discovery

The structural similarity of this compound to isoguanine and its presence within the therapeutically relevant class of dihydropyrimidines suggest several promising avenues for biological investigation.

Antimicrobial and Antiparasitic Activity

Guanine riboswitches are RNA elements found in the 5' untranslated region of certain bacterial mRNAs that regulate gene expression in response to guanine binding. Analogs of guanine that can bind to these riboswitches have shown potential as antibacterial agents.[2] The isoguanine scaffold of the target compound makes it a candidate for investigation as a riboswitch ligand with potential antimicrobial activity. Furthermore, derivatives of 2-amino-6-oxo-1,6-dihydropyrimidine have been shown to inhibit essential enzymes in parasites like Trypanosoma brucei, suggesting a potential application as an antiparasitic agent.

Anticancer Activity

Numerous 5-substituted pyrimidine and uracil derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7] The mechanism of action for these compounds often involves the inhibition of key enzymes in nucleic acid synthesis or the induction of apoptosis. The acetic acid side chain of the target molecule could potentially interact with the active sites of enzymes or be further functionalized to enhance targeting and potency.

Application in Proteomics

While specific applications are not yet documented, the presence of a carboxylic acid handle on a biocompatible scaffold suggests potential use in proteomics research.[5] This functional group allows for conjugation to other molecules, such as affinity tags or solid supports, which could be utilized for the isolation and identification of protein binding partners.

Caption: Potential biological applications of the target compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule with a strong foundation for investigation in drug discovery and chemical biology. The immediate research priorities should focus on the development and optimization of a reliable synthetic route, followed by comprehensive physicochemical and spectroscopic characterization to confirm its structure and purity. Subsequently, a systematic evaluation of its biological activity, starting with broad antimicrobial and anticancer screening, is warranted. The insights gained from such studies will be invaluable in determining the therapeutic potential of this compound and guiding the design of next-generation derivatives with enhanced potency and selectivity. This technical guide serves as a catalyst for these future investigations, providing a solid framework upon which to build.

References

-

Štěpánková, Š., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Beilstein Journal of Organic Chemistry, 9, 1664-1672. Available at: [Link]

-

Breaker, R. R. (2012). Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches. ACS Chemical Biology, 7(1), 125-134. Available at: [Link]

-

This citation is not directly referenced in the text but provides supporting information on NMR spectroscopy. Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000002). Available at: [Link]

-

Zhang, Q., et al. (2020). The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications. RSC Advances, 10(11), 6485-6500. Available at: [Link]

-

Grotli, M., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841. Available at: [Link]

-

Mulakayala, N., et al. (2012). Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways. PLoS Pathogens, 8(4), e1002654. Available at: [Link]

-

This citation is not directly referenced in the text but provides supporting information on NMR spectroscopy. Varian, Inc. & Bruker BioSpin AG. (n.d.). Supporting Information for scientific publications. Available at: [Link]

-

Ren, S., et al. (2019). Design, synthesis, and cytotoxic activities of isaindigotone derivatives as potential anti-gastric cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1184-1195. Available at: [Link]

Sources

- 1. The development of isoguanosine: from discovery, synthesis, and modification to supramolecular structures and potential applications - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09427J [pubs.rsc.org]

- 2. Design and Antimicrobial Action of Purine Analogs that Bind Guanine Riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity [mdpi.com]

- 4. Novel Riboswitch Ligand Analogs as Selective Inhibitors of Guanine-Related Metabolic Pathways | PLOS Pathogens [journals.plos.org]

- 5. scbt.com [scbt.com]

- 6. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Structure Elucidation of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The precise atomic arrangement within novel pyrimidine derivatives dictates their physicochemical properties and biological interactions, making rigorous structural validation a critical phase in drug discovery and development. This in-depth guide presents a comprehensive, multi-technique workflow for the structural elucidation of a novel pyrimidine derivative, (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. We detail an orthogonal approach leveraging High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D correlation experiments (COSY, HSQC, HMBC). Each step is explained with a focus on the causal logic behind experimental choices, ensuring a self-validating system from initial synthesis to final structure confirmation. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the characterization of novel heterocyclic compounds.

Introduction and Synthetic Strategy

The target molecule, this compound (Molecular Formula: C₆H₇N₃O₃, Molecular Weight: 169.14 g/mol ), is a substituted dihydropyrimidine.[2] Given the limited literature on this specific compound, a plausible synthetic route is essential to predict potential impurities and to provide a logical starting point for elucidation. A robust method for constructing such a scaffold is the condensation of a guanidine equivalent with a β-keto ester or a related 1,3-dicarbonyl compound.

We propose a synthesis via the reaction of guanidine hydrochloride with diethyl 3-oxopentanedioate , followed by hydrolysis. This choice is predicated on the commercial availability of the starting materials and the well-established reactivity patterns of these functional groups. Understanding this pathway is the first step in our self-validating protocol; it allows us to anticipate the core pyrimidine structure and the presence of the acetic acid moiety.

Caption: Proposed synthetic route for the target compound.

The Orthogonal Analytical Workflow: A Self-Validating Approach

The core of our elucidation strategy lies in an orthogonal workflow, where each analytical technique provides independent, yet complementary, data. This cross-validation is critical for unambiguous structure determination of a novel compound.

Caption: Orthogonal workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: Before delving into atomic connectivity, we must first establish the elemental composition. Low-resolution mass spectrometry provides only the nominal mass, which can correspond to numerous molecular formulas. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass with high precision, thereby enabling the confident assignment of a unique elemental composition.[3][4][5]

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve 1-2 mg of the purified compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) to a final concentration of ~1 mg/mL.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition Mode: Acquire data in positive ion mode (to observe [M+H]⁺) and negative ion mode (to observe [M-H]⁻).

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass, constraining the elements to C, H, N, and O, and applying the nitrogen rule.[6]

Expected Data & Trustworthiness: For a molecular formula of C₆H₇N₃O₃, the expected exact mass of the [M+H]⁺ ion is 170.0560. HRMS analysis must yield a measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value to be considered valid.[7] This high accuracy provides a strong foundation for all subsequent analyses.

| Parameter | Expected Value |

| Molecular Formula | C₆H₇N₃O₃ |

| Theoretical Mass [M+H]⁺ | 170.0560 Da |

| Theoretical Mass [M-H]⁻ | 168.0415 Da |

| Required Mass Accuracy | < 5 ppm |

FTIR Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid, non-destructive technique that provides crucial information about the functional groups present in a molecule.[8] By identifying characteristic vibrations, we can quickly confirm the presence of key structural motifs predicted by our synthetic route, such as carbonyl groups (C=O) from the pyrimidine ring and the carboxylic acid, as well as N-H and O-H bonds.[9][10]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (~1-2 mg) of the dry, purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan.

-

Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to specific functional groups.

Expected Data & Trustworthiness: The presence of the expected functional groups provides a second, independent layer of validation. The absence of certain bands (e.g., ester C=O at ~1735 cm⁻¹) can also confirm the success of the hydrolysis step.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H (Carboxylic Acid) | Stretch (broad) | 3300 - 2500 | Confirms the carboxylic acid moiety. |

| N-H (Amine/Amide) | Stretch (medium) | 3400 - 3100 | Confirms the amino group and ring N-H. |

| C-H (sp²) | Stretch | ~3100 | Aromatic/vinylic C-H on the ring. |

| C-H (sp³) | Stretch | ~2950 | Methylene group of the acetic acid side chain. |

| C=O (Carboxylic Acid) | Stretch (strong) | 1720 - 1700 | Confirms the carboxylic acid carbonyl.[11] |

| C=O (Amide in ring) | Stretch (strong) | 1680 - 1650 | Confirms the oxo-pyrimidine ring structure.[12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[13] One-dimensional (¹H and ¹³C) spectra provide information on the chemical environment and number of different protons and carbons, while two-dimensional (2D) experiments establish through-bond connectivity, allowing for the unambiguous assembly of the molecular structure.[14][15]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is ideal for exchanging labile N-H and O-H protons). Add a small amount of tetramethylsilane (TMS) as an internal standard.[1][16]

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

-

2D Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings within the same spin system.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon (¹H-¹³C) correlations.[17]

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations, which are crucial for connecting different fragments of the molecule.[17]

-

-

Data Reporting: Report chemical shifts (δ) in parts per million (ppm) relative to TMS, following IUPAC recommendations.[18][19]

Expected Data & Trustworthiness: The combination of 1D and 2D NMR data provides a detailed and self-validating map of the molecule. For instance, the HMBC spectrum should show a correlation from the methylene protons of the acetic acid side chain to the C5 carbon of the pyrimidine ring, definitively connecting the side chain to the core.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Key 2D Correlations (HMBC) |

| H-N1, H-N3 | ~10.5 (broad s, 1H), ~7.0 (broad s, 1H) | - | - |

| -NH₂ | ~6.5 (broad s, 2H) | - | - |

| -CH₂- | ~3.2 (s, 2H) | ~35 | C5, C6, COOH |

| -COOH | ~12.0 (very broad s, 1H) | ~172 | -CH₂- |

| C2 | - | ~155 | -NH₂ |

| C4 | - | ~165 | H-N3 |

| C5 | - | ~110 | -CH₂- |

| C6 | - | ~150 | -CH₂-, H-N1 |

Note: Chemical shifts are estimations based on similar structures and may vary.[20][21] The presence of tautomers in dihydropyrimidine systems can sometimes be observed, potentially leading to additional, lower-intensity signals that may coalesce at higher temperatures.[22]

Caption: Key NMR correlations for structure confirmation.

Data Integration and Final Structure Confirmation

The final and most critical step is the holistic integration of all data.

-

HRMS established the elemental formula as C₆H₇N₃O₃ .[3]

-

FTIR confirmed the presence of key functional groups: carboxylic acid (O-H, C=O), amine/amide (N-H), and an amide-like ring carbonyl (C=O).[8]

-

NMR Spectroscopy provided the definitive connectivity:

-

¹H NMR showed the correct number and type of protons: two exchangeable ring N-H protons, two amine protons, a two-proton singlet for the methylene (-CH₂-), and a carboxylic acid proton.

-

¹³C NMR identified all six unique carbons: two carbonyls (acid and amide), three sp² carbons in the ring, and one sp³ methylene carbon.

-

HSQC linked the methylene proton signal (~3.2 ppm) to the methylene carbon signal (~35 ppm).

-

HMBC was the final piece of the puzzle, showing long-range correlations from the methylene protons to carbons C5 and C6 of the pyrimidine ring, and to the carboxyl carbon, unequivocally proving the "(...pyrimidin-5-yl)acetic acid" connectivity.[14][23][24]

-

This cohesive dataset, where each result supports and validates the others, allows for the unambiguous confirmation of the structure as This compound .

Conclusion

The structural elucidation of novel compounds demands a rigorous, multi-faceted analytical strategy. By integrating the precise mass and elemental composition from HRMS, the functional group fingerprint from FTIR, and the detailed atomic connectivity map from a suite of NMR experiments, we have demonstrated a self-validating workflow that ensures the highest degree of scientific confidence. This guide provides not just a series of protocols, but a logical framework for approaching structural characterization, emphasizing the causality behind experimental choices and the power of orthogonal data validation. This approach is fundamental to advancing research in medicinal chemistry and drug development.

References

-

Using High-Resolution LC–MS to Analyze Complex Samples. Spectroscopy Online. [Link]

-

Elemental Composition determination based on MS. ResearchGate. [Link]

-

High-resolution mass spectrometers. PubMed. [Link]

-

Updating IUPAC spectroscopy recommendations and data standards. IUPAC. [Link]

-

RECOMMENDATIONS FOR THE PRESENTATION OF NMR DATA FOR PUBLICATION IN CHEMICAL JOURNALS. IUPAC. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Recommendations for the presentation of NMR structures of proteins and nucleic acids. PubMed. [Link]

-

Synthesis, Spectroscopic and Crystal Structure Analysis of Two Dihydropyrimidines. Sci-Hub. [Link]

-

Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Publishing. [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]

-

RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS. IUPAC. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

-

Spectroscopic analysis and thermodynamic investigation of Newly Synthesized Novel dihydro-pyrimidine derivatives by using DFT (B3LYP) calculations. OUCI. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. ACS Publications. [Link]

-

Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega. [Link]

-

Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Publishing. [Link]

-

NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. IUPAC. [Link]

-

Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

-

ATR-FTIR spectra, focused on amide-carbonyl stretching at ≈1690−1630 cm... ResearchGate. [Link]

-

2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

-

Determination of Carbonyl Functional Groups in Heavy Oil Using Infrared Spectroscopy. ACS Publications. [Link]

-

Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. [Link]

-

cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. [Link]

- Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. measurlabs.com [measurlabs.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. as.uky.edu [as.uky.edu]

- 7. researchgate.net [researchgate.net]

- 8. airquality.ucdavis.edu [airquality.ucdavis.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. m.youtube.com [m.youtube.com]

- 16. spectroscopyeurope.com [spectroscopyeurope.com]

- 17. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 18. publications.iupac.org [publications.iupac.org]

- 19. publications.iupac.org [publications.iupac.org]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. cosy hsqc hmbc: Topics by Science.gov [science.gov]

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS 85301-38-8

An In-Depth Technical Guide to (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS 85301-38-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 5-carboxymethylisocytosine, is a pyrimidine derivative with potential applications in medicinal chemistry and proteomics research.[1][2] This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, analytical characterization methods, and potential biological activities based on the broader class of dihydropyrimidinone compounds. It is intended to serve as a foundational resource for researchers interested in exploring the therapeutic and research potential of this molecule.

Core Chemical Identity

This compound is a heterocyclic compound featuring a dihydropyrimidine core functionalized with an amino group, an oxo group, and an acetic acid side chain.[2][3] This unique combination of functional groups suggests potential for diverse chemical interactions and biological activities.[3]

Nomenclature and Chemical Identifiers

-

Systematic Name: this compound[2]

-

Molecular Formula: C₆H₇N₃O₃[1]

-

Synonyms: 5-Pyrimidineacetic acid, 2-amino-1,4-dihydro-4-oxo- (9CI)[3][4], 2-(2-Imino-4-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid[4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for developing analytical methods. The presence of both acidic (carboxylic acid) and basic (amino) groups suggests the compound is likely soluble in polar solvents.[3]

| Property | Value | Source |

| Molecular Weight | 169.14 | [1] |

| Molecular Formula | C₆H₇N₃O₃ | [1] |

| Appearance | Solid | [5] |

| Purity | Typically >95% (for research use) | [4][5] |

| InChI Key | NVRQNLJDHWJQLO-UHFFFAOYSA-N | [5] |

| SMILES | N=C1NC(=O)C(=CN1)CC(O)=O | [4] |

Synthesis and Purification

Conceptual Synthetic Workflow

A potential synthetic approach could involve the condensation of a β-keto ester equivalent carrying the acetic acid moiety, urea or a urea equivalent, and an appropriate aldehyde. The workflow for such a synthesis is depicted below.

Caption: Conceptual workflow for the synthesis of the target compound.

Hypothetical Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-ketoester equivalent (1.0 eq) and urea (1.2 eq) in a suitable solvent such as ethanol.

-

Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH) to the mixture.

-

Condensation: Add the aldehyde (1.1 eq) to the reaction mixture and heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The crude product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by filtration and wash with a cold solvent. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methylene protons of the acetic acid group, the vinyl proton on the pyrimidine ring, and exchangeable protons of the amino and amide groups. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and carboxylic acid), sp² carbons of the pyrimidine ring, and the sp³ carbon of the acetic acid side chain. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (169.14 m/z for [M+H]⁺). |

| HPLC | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. A reverse-phase C18 column is a common choice. |

| FT-IR | Characteristic absorption bands for N-H stretching (amino and amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid). |

Biological Activity and Potential Applications

The dihydropyrimidinone (DHPM) scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[6][7]

Potential as an Antitumor Agent

Structurally related pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), enzymes crucial for nucleotide synthesis and, therefore, cancer cell proliferation.[8] The core structure of this compound shares features with nucleotide precursors, suggesting it could act as an antimetabolite.[9][10]

Caption: Potential antimetabolite mechanism of action in cancer cells.

Role in Drug Development

Amino acid and acetic acid moieties are often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and membrane transport.[11] The acetic acid group on this compound could be leveraged in prodrug strategies or to enhance interactions with biological targets.

Antimicrobial and Anti-inflammatory Potential

The DHPM core is also associated with antimicrobial and anti-inflammatory activities.[6][7] Therefore, this compound could be a starting point for developing new agents in these therapeutic areas. For instance, some amino acid derivatives act as antifungal agents by inhibiting essential metabolic pathways in fungi.[12]

Safety and Handling

For research purposes, this compound should be handled with standard laboratory precautions. While specific toxicity data is not available, general guidelines for handling similar chemical compounds should be followed. A related compound suggests the following GHS precautionary statements: P261, P264, P270, P280 (Avoid breathing dust, wash thoroughly after handling, do not eat/drink/smoke when using, wear protective equipment).[13] This product is intended for research use only and is not for diagnostic or therapeutic use.[1]

Conclusion and Future Directions

This compound is a pyrimidine derivative with a chemical structure that suggests significant potential for biological activity. While current literature on this specific molecule is limited, the known activities of the broader dihydropyrimidinone class provide a strong rationale for its further investigation. Future research should focus on developing and publishing a robust synthetic method, followed by a thorough evaluation of its anticancer, antimicrobial, and anti-inflammatory properties. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs for drug development.

References

-

New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. National Institutes of Health (NIH). [Link]

-

5-Carboxylcytosine and Cytosine Protonation Distinctly Alter the Stability and Dehybridization Dynamics of the DNA Duplex. National Institutes of Health (NIH). [Link]

-

New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine. PubMed. [Link]

-

Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. National Institutes of Health (NIH). [Link]

-

Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers. [Link]

-

Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. PubMed. [Link]

-

A new synthesis of cytosine and 5-methylcytosine. PubMed. [Link]

-

Identifying RNA 5-methylcytosine sites via pseudo nucleotide compositions. PubMed. [Link]

-

Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. National Institutes of Health (NIH). [Link]

-

Amino Acids in the Development of Prodrugs. National Institutes of Health (NIH). [Link]

-

Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. National Institutes of Health (NIH). [Link]

-

The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. PubMed. [Link]

-

Nucleic acids (article). Khan Academy. [Link]

-

Nucleic acid. Wikipedia. [Link]

-

Discovery of 6-(aminomethyl)-5-(2,4-dichlorophenyl)-7-methylimidazo[1,2-a]pyrimidine-2-carboxamides as potent, selective dipeptidyl peptidase-4 (DPP4) inhibitors. PubMed. [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. National Institutes of Health (NIH). [Link]

-

Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. National Institutes of Health (NIH). [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. National Institutes of Health (NIH). [Link]

-

The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]

-

Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]

-

Synthesis of 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids and their activity as aminopeptidase M inhibitors. ResearchGate. [Link]

-

L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}. PubMed. [Link]

- Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. National Institutes of Health (NIH). [Link]

-

Five novel alternatively spliced transcripts of DNA (cytosine-5) methyltransferase 2 in human peripheral blood leukocytes. PubMed. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 85301-38-8: 5-Pyrimidineacetic acid, 2-amino-1,4-dihyd… [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 10-F401612 - 2-amino-6-oxo-16-dihydro-5-pyrimidinylacetic-… [cymitquimica.com]

- 6. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Khan Academy [khanacademy.org]

- 10. Nucleic acid - Wikipedia [en.wikipedia.org]

- 11. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, a substituted pyrimidine derivative of interest in medicinal chemistry and drug development. The proposed synthesis is designed for researchers and scientists, offering a detailed, step-by-step methodology. This document emphasizes the chemical logic behind the chosen reactions, potential challenges, and alternative approaches, ensuring a thorough understanding of the synthetic process. The synthesis is structured around the robust and well-established principles of pyrimidine chemistry, beginning with the construction of the core heterocyclic ring, followed by the strategic introduction of the acetic acid moiety at the C5 position.

Introduction and Significance

This compound, also known as 5-(carboxymethyl)-isocytosine, belongs to the pyrimidine class of heterocyclic compounds. Pyrimidine derivatives are of immense interest in pharmaceutical research due to their presence in a wide array of biologically active molecules, including nucleobases and therapeutic agents. The structural motifs of a 2-amino-6-oxo-pyrimidine core functionalized with an acetic acid side chain at the C5 position suggest potential applications as an antimetabolite or an enzyme inhibitor, making its synthesis a valuable endeavor for drug discovery programs.

This guide will delineate a rational and efficient multi-step synthesis of the target molecule, commencing from readily available starting materials. Each step will be discussed in detail, including reaction mechanisms, experimental protocols, and purification strategies.

Proposed Synthetic Pathway: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a strategy that involves the initial formation of the 2-amino-6-hydroxypyrimidine (isocytosine) core, followed by the introduction of the acetic acid side chain at the C5 position.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The forward synthesis is designed in three key stages:

-

Synthesis of the Isocytosine Core: Formation of 2-amino-6-hydroxypyrimidine.

-

Functionalization at C5: Introduction of a handle for the acetic acid side chain.

-

Side Chain Elaboration and Final Product Formation: Construction of the acetic acid moiety.

Step 1: Synthesis of 2-Amino-6-hydroxypyrimidine (Isocytosine) (2)

The synthesis of the isocytosine core is a well-established procedure that typically involves the condensation of guanidine with a suitable three-carbon precursor.[1] A common and effective method utilizes malic acid in the presence of a strong acid, which generates 3-oxopropanoic acid in situ.[1]

Reaction Scheme:

Caption: Synthesis of 2-Amino-6-hydroxypyrimidine (Isocytosine).

Experimental Protocol:

-

To a stirred solution of concentrated sulfuric acid, carefully add guanidine hydrochloride.

-

Slowly add malic acid to the mixture while maintaining the temperature below 40 °C.

-

Heat the reaction mixture to 90-100 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a strong base (e.g., concentrated ammonium hydroxide) to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from hot water to obtain pure 2-amino-6-hydroxypyrimidine (2).

| Parameter | Value | Reference |

| Starting Materials | Guanidine hydrochloride, Malic acid | [1] |

| Reagents | Concentrated Sulfuric Acid, Ammonium Hydroxide | [1] |

| Reaction Temperature | 90-100 °C | [1] |

| Typical Yield | 60-70% | [1] |

Step 2: Bromination of Isocytosine to Yield 2-Amino-5-bromo-6-hydroxypyrimidine (3)

To introduce the acetic acid side chain at the C5 position, the pyrimidine ring needs to be activated for nucleophilic substitution. A common strategy is to introduce a halogen at the C5 position. Bromination of isocytosine can be achieved using a suitable brominating agent.

Reaction Scheme:

Caption: Bromination of 2-Amino-6-hydroxypyrimidine.

Experimental Protocol:

-

Suspend 2-amino-6-hydroxypyrimidine (2) in glacial acetic acid.

-

Add N-bromosuccinimide (NBS) portion-wise to the suspension at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water to remove acetic acid, and dry under vacuum to yield 2-amino-5-bromo-6-hydroxypyrimidine (3).

| Parameter | Value |

| Starting Material | 2-Amino-6-hydroxypyrimidine (2) |

| Reagent | N-Bromosuccinimide (NBS), Glacial Acetic Acid |

| Reaction Temperature | Room Temperature |

| Typical Yield | 80-90% |

Step 3: Malonic Ester Synthesis for Side Chain Introduction

The bromo-substituted pyrimidine (3) is now primed for the introduction of the acetic acid precursor via a malonic ester synthesis. This classic method allows for the formation of a carbon-carbon bond at the C5 position.

Reaction Scheme:

Caption: Introduction of the malonic ester side chain.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

-

To this solution, add diethyl malonate dropwise at room temperature.

-

Add 2-amino-5-bromo-6-hydroxypyrimidine (3) to the reaction mixture.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield diethyl (2-amino-6-oxo-1,6-dihydropyrimidin-5-yl)malonate (4).

| Parameter | Value |

| Starting Material | 2-Amino-5-bromo-6-hydroxypyrimidine (3) |

| Reagents | Diethyl malonate, Sodium, Absolute Ethanol |

| Reaction Condition | Reflux |

| Typical Yield | 50-60% |

Step 4: Hydrolysis and Decarboxylation to Yield the Final Product

The final step involves the hydrolysis of the diethyl malonate ester followed by decarboxylation to afford the target acetic acid derivative.

Reaction Scheme:

Sources

Unlocking the Therapeutic Promise of Dihydropyrimidinone Acetic Acids: A Guide to Synthesis, Biological Activity, and Evaluation

An in-depth technical guide by a Senior Application Scientist

Executive Summary

The dihydropyrimidinone (DHPM) core is a privileged heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] This guide delves into a specific, highly promising subclass: dihydropyrimidinone acetic acids. The incorporation of an acetic acid moiety, particularly at the C-5 position of the DHPM ring, presents a compelling strategic modification. This functional group can enhance aqueous solubility and provides a key structural feature for interaction with specific biological targets, notably enzymes like cyclooxygenase-2 (COX-2).[3]

This document provides a comprehensive technical overview for researchers, chemists, and drug development professionals. We will navigate the synthetic landscape, focusing on the versatile Biginelli reaction, dissect the primary biological activities with an emphasis on anti-inflammatory and anticancer potential, and provide detailed, field-proven protocols for robust in vitro and in vivo evaluation. The narrative is grounded in established scientific literature, explaining the causal logic behind experimental choices to ensure both technical accuracy and practical applicability.

Chapter 1: The Dihydropyrimidinone Acetic Acid Scaffold

A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental building block of life, forming the structural core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][4] This inherent biocompatibility has made the pyrimidine nucleus and its derivatives, like dihydropyrimidinones, a focal point of synthetic and medicinal chemistry.[1] DHPMs are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][5][6]

The Biginelli Reaction: A Gateway to Complexity

The primary route to the DHPM scaffold is the Biginelli reaction, a one-pot, three-component condensation first reported by Italian chemist Pietro Biginelli in 1891.[7][8] This elegant reaction combines an aldehyde, a β-ketoester (or a related active methylene compound), and urea (or thiourea) to efficiently construct the core dihydropyrimidinone ring.[7] Its operational simplicity and ability to generate molecular diversity have made it a cornerstone in the synthesis of DHPM libraries for drug discovery.

Strategic Importance of the C-5 Acetic Acid Moiety

The functionalization of the DHPM core is critical for tuning its biological activity. Introducing an acetic acid group at the C-5 position is a deliberate design choice. Structurally, this carboxyl group can mimic the carboxylic acid moiety of arachidonic acid, allowing it to interact with the active site of cyclooxygenase (COX) enzymes, which is a key mechanism for anti-inflammatory action.[3] Furthermore, this polar group can improve the pharmacokinetic properties of the molecule, such as solubility, which is a common challenge in drug development.

Chapter 2: Synthesis of Dihydropyrimidinone Acetic Acid Derivatives

Core Synthetic Strategy: The Biginelli Condensation

The synthesis of dihydropyrimidinone acetic acid derivatives is reliably achieved through the Biginelli reaction. The key modification involves the use of a β-ketoester that incorporates the acetic acid side chain, such as an acetoacetic acid ester. The general mechanism, catalyzed by a Brønsted or Lewis acid, involves an initial aldol condensation between the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and a final dehydrating cyclization to yield the DHPM product.[7]

Workflow: General Synthesis via Biginelli Reaction

The following diagram illustrates the logical flow of the one-pot Biginelli condensation for synthesizing the DHPM core.

Caption: General workflow of the one-pot Biginelli reaction.

Detailed Protocol: Synthesis of [4,6-Disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-acetic acid

This protocol is adapted from methodologies reported for the synthesis of potential anti-inflammatory DHPMs.[1]

Objective: To synthesize a dihydropyrimidinone derivative bearing an acetic acid group at the C-5 position.

Materials:

-

Substituted aromatic aldehyde (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

Thiourea (15 mmol)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount, ~0.5 mL)

-

Ethanol (95%, 50 mL)

-

Round-bottom flask (100 mL) with reflux condenser

-

Stirring plate and magnetic stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add the substituted aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (15 mmol).

-

Solvent Addition: Add 50 mL of 95% ethanol to the flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated HCl (approx. 0.5 mL) to the mixture while stirring.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 8 hours depending on the specific aldehyde used.

-

Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing crushed ice.

-

Precipitation: A solid precipitate will form. If precipitation is slow, gently scratch the inside of the beaker with a glass rod.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any unreacted starting materials and catalyst.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone acetic acid derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Rationale for Experimental Choices

-

Catalyst: A strong acid like HCl is used to protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial rate-limiting aldol condensation step.[7][9]

-

Thiourea: Thiourea is used instead of urea to produce the corresponding 2-thioxo-dihydropyrimidinone (a thio-analog). These thio-derivatives have often shown enhanced biological activity compared to their oxygen counterparts.[1]

-

Ethanol as Solvent: Ethanol is an effective solvent for the reactants and is suitable for the required reflux temperatures. Its polarity can facilitate the ionic intermediates in the reaction mechanism.[1]

-

Recrystallization: This purification method is chosen for its efficiency in removing impurities from solid crystalline products, ensuring the high purity required for accurate biological testing.

Chapter 3: Key Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

A primary and well-documented activity for dihydropyrimidinone acetic acid derivatives is their anti-inflammatory effect.[1]

3.1.1 Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2).[3] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. DHPM acetic acid derivatives are promising candidates for COX-2 inhibition because their structure contains the necessary pharmacophoric features: an aromatic ring and a carboxylic acid group, which can interact with the active site of the enzyme.[3] Selective inhibition of COX-2 is highly desirable as it mediates the inflammatory response, while COX-1 is involved in maintaining the gastrointestinal lining; thus, selective inhibitors may have fewer gastrointestinal side effects.

3.1.2 Signaling Pathway: Prostaglandin Synthesis The diagram below outlines the conversion of arachidonic acid to pro-inflammatory prostaglandins and the site of action for COX inhibitors.

Caption: The COX pathway and the target for DHPM inhibitors.

3.1.3 Structure-Activity Relationship (SAR) Insights Studies by Kumar et al. on [4,6-(4-subsituted aryl)-2-thioxo-1,2,3,4-tetrahydroyrimidine-5-yl]-acetic acid derivatives revealed key SAR insights. For instance, the presence of a 4-methoxyphenyl group at the C-4 position of the DHPM ring significantly increased anti-inflammatory activity. Conversely, an unsubstituted phenyl group at the C-6 position tended to reduce activity. This suggests that the electronic and steric properties of the substituents on the aryl rings are critical for potent inhibition.[1]

Anticancer Activity

The broader class of DHPMs is well-known for its anticancer properties, with the compound Monastrol being a key exemplar.[2][4]

3.2.1 Mechanism of Action: Inhibition of Mitotic Kinesin Eg5 Monastrol and its analogs function by specifically and reversibly inhibiting Eg5, a motor protein essential for forming and maintaining the bipolar mitotic spindle in dividing cells.[2][4] Inhibition of Eg5 prevents the separation of centrosomes, leading to the formation of a mono-aster spindle, which triggers a mitotic arrest and ultimately leads to apoptosis (programmed cell death). This mechanism is a prime target for cancer therapy as it selectively affects rapidly dividing cells.

3.2.2 Logical Flow: From Eg5 Inhibition to Apoptosis This diagram shows the cellular consequences of inhibiting the Eg5 kinesin.

Caption: Cellular cascade following Eg5 kinesin inhibition by DHPMs.

Antibacterial Activity

Various DHPM derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5] The proposed mechanisms are varied, but some studies suggest that DHPMs may target the bacterial ribosomal RNA, disrupting protein synthesis.[5] The broad applicability of the Biginelli reaction allows for the synthesis of large libraries of DHPMs, which can be screened to identify compounds with potent and specific antibacterial action.

Chapter 4: Methodologies for Biological Evaluation

Robust and reproducible assays are essential to validate the biological activity of newly synthesized compounds.

In Vitro Assays: The Foundation of Activity Screening

In vitro assays provide the initial, high-throughput assessment of a compound's biological activity in a controlled environment.

4.1.1 Protocol: Cytotoxicity Screening (MTT Assay) This protocol is a standard method for assessing a compound's ability to kill or inhibit the proliferation of cancer cells.

Objective: To determine the concentration of a DHPM derivative that inhibits 50% of cell viability (IC₅₀) in a cancer cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)[10]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

DHPM test compounds dissolved in DMSO (stock solution)

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Multi-channel pipette

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DHPM test compounds in culture medium (e.g., from 100 µM to 0.1 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated cells" (vehicle control, e.g., 0.1% DMSO) and "no cells" (blank).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of MTT reagent to each well. Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

4.1.2 Protocol: Antibacterial Assay (Broth Microdilution for MIC) This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.[5]

Objective: To determine the MIC of a DHPM derivative against a specific bacterial strain.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

DHPM test compounds dissolved in DMSO

-

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

Procedure:

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the DHPM compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

4.1.3 Workflow: In Vitro Screening Cascade A logical progression of assays is crucial for efficient drug discovery.

Sources

- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05942A [pubs.rsc.org]

- 4. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid: A Technical Guide to a Potential Multifaceted Mechanism of Action

Foreword

The landscape of modern drug discovery is characterized by an intensive search for novel molecular entities that can address unmet medical needs. Within this landscape, heterocyclic compounds, particularly those containing the dihydropyrimidinone (DHPM) scaffold, have emerged as a privileged structural motif, demonstrating a remarkable breadth of biological activities. This guide focuses on a specific, yet under-characterized, member of this family: (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. While direct, extensive research on this particular molecule is nascent, the wealth of data on structurally related DHPMs allows us to construct a scientifically rigorous and insightful exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for future investigation.

Introduction to this compound and the Dihydropyrimidinone Scaffold

This compound, with the chemical formula C₆H₇N₃O₃, belongs to the dihydropyrimidinone class of heterocyclic compounds.[1][2] The core dihydropyrimidinone structure is a six-membered ring containing two nitrogen atoms and is notable for its synthetic accessibility, often via multicomponent reactions like the Biginelli reaction.[3] This synthetic tractability has led to the creation of vast libraries of DHPM derivatives, which have been screened for a wide array of biological activities.

The unique arrangement of hydrogen bond donors and acceptors, coupled with the potential for diverse substitutions at various positions on the pyrimidine ring, endows the DHPM scaffold with the ability to interact with a multitude of biological targets. This chemical versatility is the primary reason for the broad spectrum of pharmacological effects observed in this class of compounds, ranging from anti-inflammatory and antimicrobial to anticancer and cardiovascular effects.[3][4]

Structural Features of this compound

The subject of this guide possesses key structural features that likely dictate its biological activity:

-

A 2-amino group: This group can act as a hydrogen bond donor and is a common feature in many biologically active pyrimidine derivatives, including some that interact with enzymes like dihydrofolate reductase.

-

A 6-oxo group: This carbonyl group can participate in hydrogen bonding as an acceptor.

-

A 5-acetic acid side chain: This acidic moiety introduces a negative charge at physiological pH, which can be critical for interactions with positively charged residues in enzyme active sites or receptor binding pockets.

These features, in concert, create a unique electronic and steric profile that suggests the potential for specific and potent biological interactions.

Postulated Mechanisms of Action Based on Structural Analogs

Given the limited direct research on this compound, we can infer its potential mechanisms of action by examining the established activities of structurally similar compounds. The dihydropyrimidinone core is a recurring motif in molecules with diverse therapeutic applications.

Inhibition of Folate Metabolism

Several pyrimidine-based compounds are known to interfere with folate metabolism, a pathway crucial for the synthesis of nucleotides and certain amino acids. This pathway is a well-established target for antimicrobial and anticancer drugs.

A structurally related compound, N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid, has been shown to be a dual inhibitor of dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[5] Both enzymes are critical for DNA synthesis and repair. The 2-amino-6-oxo-pyrimidine core of our compound of interest is a key pharmacophoric element in these inhibitors.

Hypothetical Mechanism: this compound may act as a competitive inhibitor of DHFR and/or TS. The acetic acid side chain could mimic the glutamate portion of the natural substrate, dihydrofolate, allowing the molecule to bind to the active site and block the enzymatic reaction.

Caption: Postulated inhibition of the folate metabolism pathway.

Antimicrobial Activity

The dihydropyrimidinone scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiprotozoal activities.[3][4] For instance, certain dihydropyrimidinone derivatives have shown efficacy against Mycobacterium tuberculosis and various fungal pathogens.[3] The mechanism of antimicrobial action for DHPMs is often linked to the inhibition of essential microbial enzymes.

A study on ureido-based dihydropyrimidinyl inhibitors of Trypanosoma brucei FolD, an enzyme in the folate biosynthesis pathway, highlights the potential of this scaffold in targeting parasitic infections.[6]

Hypothetical Mechanism: this compound could exert antimicrobial effects by targeting microbial-specific enzymes. Its structural similarity to nucleotide precursors might allow it to interfere with nucleic acid or cell wall biosynthesis. For example, it could inhibit enzymes like homoserine dehydrogenase, which is essential for the synthesis of certain amino acids in fungi and is absent in animals.[7]

Proposed Experimental Workflows for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action, a systematic and multi-pronged experimental approach is necessary. The following workflows are designed to provide a comprehensive understanding of the compound's biological activity.

Workflow 1: Target Identification and Validation

The initial step is to identify the direct molecular targets of this compound.

Caption: Experimental workflow for target identification and validation.

Step-by-Step Protocol:

-

Compound Synthesis and Purity Assessment: Synthesize this compound and confirm its purity (>95%) using HPLC and NMR spectroscopy.

-

Broad-Spectrum Screening:

-

Enzymatic Assays: Screen the compound against a panel of enzymes, with a focus on those involved in nucleotide metabolism (e.g., DHFR, TS, FolD) from various organisms (human, bacterial, fungal, protozoal).

-

Receptor Binding Assays: Evaluate binding to a panel of common receptors to assess off-target effects.

-

-

Affinity-Based Target Identification:

-

Immobilize the compound on a solid support to create an affinity column.

-

Pass cell lysates over the column and elute the bound proteins.

-

Identify the eluted proteins using mass spectrometry.

-

-

Hit Validation:

-

Dose-Response Curves: For any identified "hits," perform dose-response assays to determine the IC₅₀ or EC₅₀ values.

-

Biophysical Interaction Analysis: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding and determine binding kinetics and thermodynamics.

-

Workflow 2: Cellular and Phenotypic Assays

Once a primary target is validated, the next step is to understand the compound's effects at the cellular level.

Step-by-Step Protocol:

-

Cell Viability and Proliferation Assays:

-

Treat various cell lines (e.g., cancer cell lines, bacterial cultures, fungal cultures) with increasing concentrations of the compound.

-

Measure cell viability using assays such as MTT or CellTiter-Glo.

-

-

Cell Cycle Analysis:

-

Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase, which would be consistent with the inhibition of DNA synthesis.

-

-

Metabolomic Analysis:

-

Perform targeted metabolomics to measure the levels of intermediates in the folate pathway (e.g., dihydrofolate, tetrahydrofolate, dTMP) in treated cells. A buildup of substrate or depletion of product would support the proposed enzymatic inhibition.

-

Summary of Quantitative Data from Analog Studies

While specific quantitative data for this compound is not yet available, we can present representative data from studies on analogous compounds to provide a benchmark for expected potencies.

| Compound Class | Target | Organism | IC₅₀/MIC | Reference |

| Dihydropyrimidinone Derivatives | Mycobacterium tuberculosis | - | 1 µg/mL | |

| Pyrrolo[2,3-d]pyrimidine antifolate | Dihydrofolate Reductase | Human | < 10 nM | |

| Ureido-based dihydropyrimidinyls | FolD | Trypanosoma brucei | Sub-micromolar | [6] |

| Quinazolinonyl aminopyrimidines | Biofilm Inhibition (MRSA) | - | ~20 µM | [8] |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, molecule within the pharmacologically rich class of dihydropyrimidinones. Based on the extensive research on structurally related compounds, we have postulated that its primary mechanism of action may involve the inhibition of key enzymes in the folate metabolism pathway, leading to potential antimicrobial and anticancer activities.

The experimental workflows detailed in this guide provide a clear and logical path for the elucidation of its precise molecular targets and cellular effects. Future research should focus on executing these protocols to build a comprehensive biological profile of this compound. Furthermore, medicinal chemistry efforts could be directed towards synthesizing a focused library of derivatives to explore the structure-activity relationships and optimize potency and selectivity. The journey to understanding the full therapeutic potential of this compound is just beginning, and the insights gained will undoubtedly contribute to the broader field of drug discovery.

References

- Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity. (n.d.). National Institutes of Health.

- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. (2016). Bioorganic & Medicinal Chemistry.

- (2-Amino-6-oxo-1,6-dihydro-pyrimidin-5-yl)-acetic acid | CAS 85301-38-8. (n.d.). Santa Cruz Biotechnology.

- This compound. (n.d.). Benchchem.

- Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. (2019). BMC Chemistry.

- The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae. (1991). Journal of Antibiotics.

- Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). (2021). ACS Omega.

- Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents. (2005). Journal of Medicinal Chemistry.

Sources

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and N-{4-[(2-amino-4-oxo-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid as dual inhibitors of dihydrofolate reductase and thymidylate synthase and as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of 2,4-Diamino-6-oxo-1,6-dihydropyrimidin-5-yl Ureido Based Inhibitors of Trypanosoma brucei FolD and Testing for Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The mechanism of antifungal action of (S)-2-amino-4-oxo-5-hydroxypentanoic acid, RI-331: the inhibition of homoserine dehydrogenase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biofilm Inhibition Studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Therapeutic Targets of (2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

(2-Amino-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a molecule of significant interest in medicinal chemistry. Its core structure, the pyrimidine ring, is a fundamental component of nucleic acids, the building blocks of life.[1] This inherent biological relevance makes pyrimidine derivatives a rich source of pharmacologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5][6] The structural similarity of this compound to endogenous pyrimidines suggests that its therapeutic potential may lie in its ability to modulate the activity of enzymes involved in nucleotide metabolism. This guide will provide an in-depth exploration of the most promising potential therapeutic targets for this compound and outline a rigorous experimental framework for their validation.